2-methoxy-4-piperidin-4-yloxybenzoic acid
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Overview
Description
2-methoxy-4-piperidin-4-yloxybenzoic acid is an organic compound with the molecular formula C13H17NO4 It is a derivative of benzoic acid, featuring a methoxy group and a piperidyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-piperidin-4-yloxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 4-piperidinol.
Esterification: The carboxylic acid group of 2-methoxybenzoic acid is first converted to an ester using an appropriate alcohol and acid catalyst.
Substitution Reaction: The ester is then reacted with 4-piperidinol under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Utilizing large reactors to carry out the esterification process efficiently.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-piperidin-4-yloxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The piperidyloxy group can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 2-carboxy-4-(4-piperidyloxy)benzoic acid.
Reduction: Formation of 2-methoxy-4-(4-piperidyl)benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-piperidin-4-yloxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-piperidin-4-yloxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to various physiological effects.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the piperidyloxy group, making it less versatile in terms of chemical reactivity.
4-Methoxybenzoic acid: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
2-Methoxy-4-methylbenzoic acid: Contains a methyl group instead of a piperidyloxy group, resulting in different reactivity and applications.
Uniqueness
2-methoxy-4-piperidin-4-yloxybenzoic acid is unique due to the presence of both methoxy and piperidyloxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO4 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-methoxy-4-piperidin-4-yloxybenzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-12-8-10(2-3-11(12)13(15)16)18-9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16) |
InChI Key |
DEALIBRPXNUPBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCNCC2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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